2,3,6-三溴-4-甲基苯酚

描述

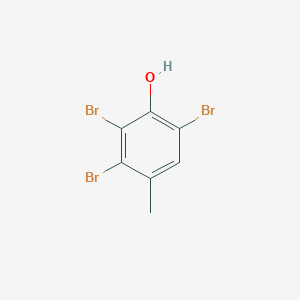

2,3,6-Tribromo-4-methylphenol is a hydroxytoluene . It is an active compound .

Synthesis Analysis

Bromo 4 methylphenol was synthesized from 4 methylphenol by esterification, bromination and hydrolysis, and the yield was 85.6%. The product was characterized by IR and 1H NMR spectroscopy .Molecular Structure Analysis

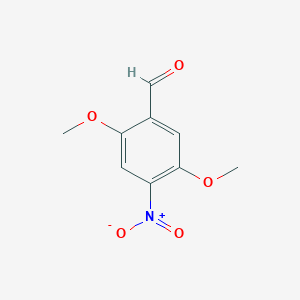

The molecular formula of 2,3,6-Tribromo-4-methylphenol is C7H5Br3O . The molecular weight is 344.83 g/mol . The IUPAC name is 2,3,6-tribromo-4-methylphenol . The InChI is InChI=1S/C7H5Br3O/c1-3-2-4 (8)7 (11)6 (10)5 (3)9/h2,11H,1H3 . The Canonical SMILES is CC1=CC (=C (C (=C1Br)Br)O)Br .Chemical Reactions Analysis

The chemical reactions of 2,3,6-Tribromo-4-methylphenol are not well documented in the literature. More research is needed to understand its chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,6-Tribromo-4-methylphenol are not well documented in the literature. More research is needed to understand its physical and chemical properties .科学研究应用

自由基清除活性

2,3,6-三溴-4-甲基苯酚,一种溴代酚,已从海洋红藻如Symphyocladia latiuscula中分离出来。这种化合物与其他类似的溴代酚一起表现出显著的自由基清除活性。这些溴代酚具有很高的效力,IC50值范围从8.1到24.7 µM不等,而已知的阳性对照丁基羟基甲苯(BHT)的IC50为81.8 µM (Duan, Li, & Wang, 2007)。

抗菌性能

2,3,6-三溴-4-甲基苯酚的一些衍生物显示出对金黄色葡萄球菌的抑制活性。具体来说,2,3,6-三溴-4,5-二羟基苯乙醚及其类似物已经被测试用于抗菌性能,并显示出显著的抑制效果 (Xu, Song, Fan, Fang, & Shi, 2009)。

抗糖尿病潜力

一些研究已经集中在来自海藻如Symphyocladia latiuscula的2,3,6-三溴-4,5-二羟基苯基衍生物的抗糖尿病潜力上。这些化合物抑制了酪氨酸磷酸酶1B(PTP1B)和α-葡萄糖苷酶,这些酶参与糖尿病管理。由于它们增强胰岛素敏感性和葡萄糖摄取的能力,它们显示出作为新型抗糖尿病药物的潜力 (Paudel, Seong, Park, Jung, & Choi, 2019)。

醛糖还原酶抑制效应

在醛糖还原酶抑制的背景下,2,3,6-三溴-4-甲基苯酚衍生物显示出相当有效。这种活性对于管理糖尿病并发症至关重要,这有助于开发治疗策略 (Wang, Okada, Shi, Wang, & Okuyama, 2005)。

碳酸酐酶抑制性能

研究了包括与2,3,6-三溴-4-甲基苯酚相关的溴代酚在内的碳酸酐酶抑制性能。这种酶在各种生理过程中很重要,因此这些化合物在像青光眼、癫痫和骨质疏松症等疾病中具有潜在的治疗意义 (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012)。

抗氧化活性

从海藻中分离出的包括2,3,6-三溴-4-甲基苯酚衍生物在内的多种溴代酚显示出强大的抗氧化活性。这些性质在各种生化和细胞试验中得到评估,表明它们在氧化应激管理中的潜力 (Olsen, Hansen, Isaksson, & Andersen, 2013)。

在分子印迹技术中的潜力

分子印迹技术已经利用了2,4,6-三溴苯酚,一种结构相关的化合物,来创建新型的电化学传感器。这些传感器显示出优秀的选择性识别能力,并有潜力在各种环境中检测三溴苯酚 (Ma, Wu, Huang, Wu, Xiang, & Chen, 2015)。

防污活性

在海洋环境中,从海绵中提取的某些溴代酚,包括与2,3,6-三溴-4-甲基苯酚结构相关的化合物,表现出显著的防污活性。这种性质对于防止生物在水下表面的不良堆积至关重要,暗示了在海洋涂料和环境管理中的潜在应用 (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008)。

作用机制

Target of Action

It’s worth noting that bromophenols, a class of compounds to which 2,3,6-tribromo-4-methylphenol belongs, have been reported to exhibit various biological activities .

Mode of Action

It is known that the compound can undergo rearrangement reactions under certain conditions . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions, leading to changes in the target molecules.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C9, which are important enzymes involved in drug metabolism .

Result of Action

Bromophenols have been reported to protect cells from oxidative damage , suggesting that 2,3,6-Tribromo-4-methylphenol may have similar effects.

Action Environment

It is known that the compound should be stored at room temperature , suggesting that temperature may affect its stability. Additionally, it is classified as a hazardous material , indicating that its handling and disposal should be done in accordance with safety regulations to minimize environmental impact.

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

未来方向

属性

IUPAC Name |

2,3,6-tribromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGDPJRWRYCBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503983 | |

| Record name | 2,3,6-Tribromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Tribromo-4-methylphenol | |

CAS RN |

36776-51-9 | |

| Record name | 2,3,6-Tribromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,3,6-tribromo-4-methylphenol synthesized according to the research?

A1: The research paper describes a novel synthesis of 2,3,6-tribromo-4-methylphenol through a rearrangement reaction. [] Specifically, 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone undergoes rearrangement in the presence of trifluoromethanesulfonic acid to yield 2,3,6-tribromo-4-methylphenol. This highlights the potential of utilizing dienone rearrangements in acidic conditions for the synthesis of specific bromophenol isomers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)